molecular formula C7H10Cl2 B1295557 7,7-Dichlorobicyclo[4.1.0]heptane CAS No. 823-69-8

7,7-Dichlorobicyclo[4.1.0]heptane

Cat. No.: B1295557
CAS No.: 823-69-8
M. Wt: 165.06 g/mol
InChI Key: MBPSCGRETWPLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dichlorobicyclo[4.1.0]heptane is an organic compound with the chemical formula C7H10Cl2. It is a colorless liquid with a taste similar to cycloheptane . This compound is notable for its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with two chlorine atoms attached to the bridgehead carbon atoms.

Mechanism of Action

Target of Action

The primary target of 7,7-Dichlorobicyclo[4.1.0]heptane is phosphorus trichloride and anhydrous aluminum trichloride . These compounds are known to play a significant role in various chemical reactions .

Mode of Action

This compound interacts with its targets through a reaction known as the Kinnear–Perren–Clay reaction . In this reaction, this compound reacts with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . This interaction results in the formation of two phosphonic dichlorides .

Biochemical Pathways

The biochemical pathways affected by 7,7-Dichlorobicyclo[41The reaction of 7,7-dichlorobicyclo[410]heptane with phosphorus trichloride and anhydrous aluminum trichloride leads to the formation of two phosphonic dichlorides . These compounds may further participate in various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7,7-Dichlorobicyclo[41The compound’s molecular weight of 16506 suggests that it may have reasonable bioavailability

Result of Action

The result of the action of this compound is the formation of two phosphonic dichlorides . These compounds are unsaturated, as indicated by their IR spectra . The presence of ring ethylene and methylene protons and РСН protons is also implied .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction with phosphorus trichloride and anhydrous aluminum trichloride occurs under mild conditions . Additionally, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .

Biochemical Analysis

Biochemical Properties

7,7-Dichlorobicyclo[4.1.0]heptane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, potentially altering their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can induce changes in gene expression, leading to alterations in cellular metabolism and function. For example, exposure to this compound has been associated with increased expression of genes involved in detoxification and stress response . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage . These temporal effects highlight the importance of controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold effect for toxicity . Additionally, chronic exposure to high doses can lead to adverse effects on reproductive and developmental processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by conjugation reactions . These metabolic pathways help to reduce the toxicity of this compound and facilitate its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7,7-Dichlorobicyclo[4.1.0]heptane typically involves the addition of dichlorocarbene to cyclohexene. This reaction is facilitated by a phase transfer catalyst such as benzyl triethylammonium chloride. The process involves the following steps :

  • Dissolve 2 g of sodium hydroxide in 2 ml of water in a 50 ml Erlenmeyer flask.
  • Add 0.4 g of tricaprylmethyl ammonium chloride, 2 ml of cyclohexene, and 2 ml of chloroform to the flask.
  • Shake the mixture vigorously for 20 minutes to form an emulsion.
  • Transfer the mixture to a separatory funnel and extract with dichloromethane.
  • Dry the organic phase with anhydrous sodium sulfate and filter.
  • Remove the solvent using a rotary evaporator to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction times .

Chemical Reactions Analysis

Comparison with Similar Compounds

    7,7-Dibromobicyclo[4.1.0]heptane: Similar structure but with bromine atoms instead of chlorine.

    7,7-Diiodobicyclo[4.1.0]heptane: Similar structure but with iodine atoms instead of chlorine.

Uniqueness: 7,7-Dichlorobicyclo[4.1.0]heptane is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic conditions .

Properties

IUPAC Name

7,7-dichlorobicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPSCGRETWPLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288315
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-69-8
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flask provided with a one-blade paddle mixer, a mixture of 1.64 grams of cyclohexene, 23.7 grams of chloroform, 20 milliliters of 50%w aqueous sodium hydroxide, 5 milliliters of dichloromethane, 1 milliliter of n-octane (to serve as a GLC marker) and 0.010 gram of the catalyst indicated in Table I was stirred vigorously at 40° C. Samples were taken after stirring had been started at the times indicated in Table I. Table I presents the yields of 7,7-dichloronorcarane. The selectivity to the latter compound was 100% in all cases. A dash indicates that no analysis was effected.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dichlorobicyclo[4.1.0]heptane
Reactant of Route 2
Reactant of Route 2
7,7-Dichlorobicyclo[4.1.0]heptane
Reactant of Route 3
7,7-Dichlorobicyclo[4.1.0]heptane
Reactant of Route 4
7,7-Dichlorobicyclo[4.1.0]heptane
Reactant of Route 5
7,7-Dichlorobicyclo[4.1.0]heptane
Reactant of Route 6
7,7-Dichlorobicyclo[4.1.0]heptane
Customer
Q & A

Q1: What are the main reactions 7,7-Dichlorobicyclo[4.1.0]heptane undergoes?

A1: this compound is a versatile compound that participates in various reactions, including:

  • Reactions with strong bases: In the presence of strong bases like potassium tert-butoxide, it undergoes dehydrohalogenation and ring-opening reactions, yielding products like o-ethyltoluene, ethylbenzene, and 3-ethylidenecyclohexenes. [, ]
  • Reactions with organometallic reagents: It reacts with disodium tetracarbonylferrate to form iron carbene complexes. These complexes can further undergo thermal decomposition or irradiation to yield various products, including chlorinated bicyclic compounds. []
  • Reductive titanation: Reaction with titanium reagents leads to the formation of titanium cyclopropylidene complexes. These complexes react with alkynes to produce titanacyclobutenes containing a spiro-bonded cyclopropane ring. [, ]
  • Reactions with Phosphorus Trichloride: This reaction leads to the formation of various phosphorus-containing compounds, with the specific products depending on reaction conditions. [, ]

Q2: How does the presence of alcohols or carboxylates affect the reaction of this compound with dichlorocarbene?

A2: The addition of dichlorocarbene, generated through phase-transfer catalysis, to cyclohexene forming this compound is influenced by alcohols and carboxylates. Alcohols typically enhance the reaction rate, while carboxylates hinder it. []

Q3: Can this compound be used to synthesize more complex molecules?

A3: Yes, this compound serves as a valuable precursor for synthesizing various complex molecules. For instance:

  • It can be converted into iron carbene complexes, which are versatile intermediates in organic synthesis. []
  • Its transformation into titanium cyclopropylidene complexes allows access to titanacyclobutenes, a class of compounds with potential applications in organic synthesis. [, ]

Q4: What is the role of Dimethyl Sulfoxide (DMSO) in reactions involving this compound?

A4: DMSO plays a crucial role in the reaction between this compound and potassium tert-butoxide. Interestingly, it acts as a methylating agent in this reaction, leading to the formation of methylated products like o-ethyltoluene. [, ]

Q5: Are there any studies investigating the catalytic properties of this compound or its derivatives?

A5: While the provided abstracts do not specifically focus on the catalytic properties of this compound or its derivatives, the formation of metal complexes, particularly the iron carbene complexes [] and titanacyclobutenes [, ], suggests potential catalytic applications. Further research is necessary to explore this aspect fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.